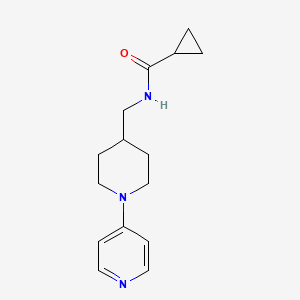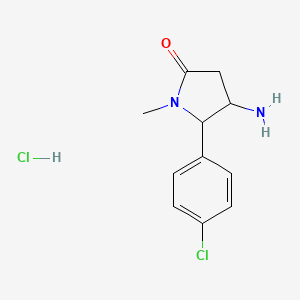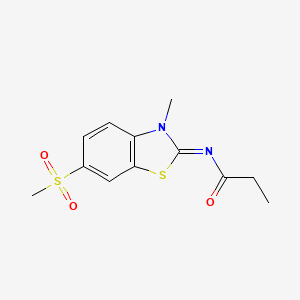
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their potential in therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives, which can provide insights into the chemical behavior and potential biological activity of the compound.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the case of the derivatives mentioned in the papers, the synthesis involved the reaction of diethylamine, piperidine, morpholine, and bis(2-chloroethyl)amine with carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride to produce corresponding sulfonamido derivatives . This suggests that the synthesis of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide could similarly involve the reaction of an appropriate amine with a 3,4-dimethoxybenzenesulfonyl chloride derivative.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups. The presence of dimethoxy groups on the benzene ring suggests increased electron density, which could affect the reactivity and binding affinity of the molecule. The specific structure of the compound would likely influence its interaction with biological targets, as seen with the high-affinity inhibition of kynurenine 3-hydroxylase by related compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and further functionalization. The papers describe the acid hydrolysis of sulfonamido derivatives and their transformation into chlorocarboxymethyl-benzenesulfonamides . These reactions demonstrate the versatility of sulfonamide derivatives in chemical synthesis and the potential for generating a wide array of compounds with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and the flexible chains attached to the nitrogen atom of the sulfonamide group can affect the solubility, stability, and overall reactivity of the compound. The high-affinity inhibition of kynurenine 3-hydroxylase by related compounds suggests that these derivatives can cross biological membranes and reach their target sites effectively . However, the specific properties of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide would need to be determined experimentally.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
Research has shown that compounds containing the benzenesulfonamide and piperidine moieties, similar to 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their biological activities, particularly as enzyme inhibitors. These compounds have displayed significant activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease research (Khalid et al., 2014). Another study focused on the synthesis of similar compounds and their evaluation against cholinesterase, highlighting their potential in treating related diseases (Khalid, 2012).
Antimicrobial Activities
Compounds with structures resembling 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide have been investigated for their antimicrobial properties. A study on N-substituted derivatives of similar compounds revealed moderate to talented activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Research
Some derivatives of benzenesulfonamide have been explored for their potential in anticancer research. For example, a study on ureido benzenesulfonamides incorporating triazine moieties, a structure related to the compound of interest, has shown potent inhibition of the carbonic anhydrase IX enzyme, which is a target in cancer therapy (Lolak et al., 2019).
Photodynamic Therapy Applications
In another context, naphthalimide dyes with structures including benzenesulfonamide and piperidine units, have been developed for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit desirable properties like high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Antihyperglycemic Agent Development
Compounds structurally similar to 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide have been synthesized and tested for their antihyperglycemic activity. Some of these compounds showed significant activity, suggesting their potential as antidiabetic drugs (Eissa, 2013).
Corrosion Inhibition in Iron
Piperidine derivatives have been studied for their potential as corrosion inhibitors on iron, a property that could have significant implications in materials science. Research on specific piperidine derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-26-14-11-19-15-18(7-9-21(19)26)22(27-12-5-4-6-13-27)17-25-32(28,29)20-8-10-23(30-2)24(16-20)31-3/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHZCRVWCEARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)



![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)


![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)